Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10/h2-5,7H,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFFOCNYTODYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole ring can also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Position and Chain Length Variations
- Methyl 4-(3-Phenyl-4H-1,2,4-triazol-4-yl)butanoate (): This compound replaces the triazol-3-ylmethyl group with a triazol-4-yl moiety connected via a butanoate chain. The longer aliphatic chain increases flexibility and may alter biological activity due to enhanced hydrophobicity. The triazole substitution at the 4-position (vs. 3-position in the target compound) could affect hydrogen-bonding patterns and metal coordination .
- Methyl 3-Methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate (): Structural differences include a methyl group at the 3-position of the benzene ring and a 1-methyl substitution on the triazole. The molecular weight (231.25 g/mol) and purity (≥95%) are comparable, but the altered substituents may influence pharmacokinetics .
Functional Group Modifications
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid (): The triazole is linked at the 1-position (vs. 3-position) via a methylene group, and the ester is replaced by a carboxylic acid. This compound also demonstrates coordination capabilities with metals like Cd, forming 3D polymeric structures .
Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate ():
A pyrazole ring and fluorine atoms replace the triazole, significantly altering electronic properties. The fluorinated chain enhances metabolic stability and lipophilicity, while the pyrazole may confer distinct biological activity profiles compared to triazole derivatives .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by the presence of a triazole ring and an ester functional group. The compound can be synthesized through the reaction of 4-(bromomethyl)benzoic acid methyl ester with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate, typically in a solvent like dimethylformamide (DMF) at elevated temperatures .
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. This compound has been investigated for its potential as an antifungal agent . The triazole moiety is crucial in inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have demonstrated that compounds with similar structures exhibit potent activity against various fungi, including Candida and Aspergillus species .
Anticancer Activity
Research indicates that this compound may have anticancer properties . Its ability to inhibit cancer cell proliferation has been observed in several studies. For instance, derivatives of triazole have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Fungal Inhibition : A study evaluating the antifungal activity of various triazole derivatives found that this compound exhibited significant inhibition against Candida albicans, with an IC50 value comparable to established antifungal agents .
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other triazole derivatives such as fluconazole and voriconazole.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antifungal, Anticancer | Inhibits ergosterol biosynthesis; induces apoptosis |
| Fluconazole | Antifungal | Inhibits ergosterol biosynthesis |
| Voriconazole | Antifungal | Inhibits ergosterol biosynthesis; disrupts fungal DNA synthesis |
Q & A
Q. What are the common synthetic routes for Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, and how are key intermediates stabilized?
The synthesis typically involves:
- Triazole ring formation : Cyclization of hydrazine derivatives (e.g., hydrazine hydrate) with carbon disulfide or thiourea analogs under basic conditions (KOH/ethanol) to form the 1,2,4-triazole core .
- Esterification : Reaction of the benzoic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester .
- Stabilization of intermediates : Use of anhydrous solvents (e.g., DMF) and inert atmospheres (N₂) to prevent hydrolysis or oxidation. Key intermediates are characterized via TLC and purified via column chromatography .
| Reaction Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Triazole cyclization | Hydrazine hydrate, KOH, 80–100°C | Slow addition of reagents, pH 8–9 |
| Esterification | Methanol, H₂SO₄, reflux | Excess methanol, 12–24 h reflux |
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 3.9 ppm (ester methyl group) .
- FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O ester) and 3100–3200 cm⁻¹ (N-H triazole) .
- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water mobile phase) .
- Elemental analysis : CHNS data matching theoretical values (e.g., C: 54.3%, H: 4.2%, N: 18.9%) .
Q. What biological activities are associated with this compound, and what mechanisms are proposed?
The compound exhibits:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase via triazole-mediated hydrogen bonding .
- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through tubulin destabilization .
- Anti-inflammatory effects : COX-2 enzyme inhibition attributed to the benzoate ester’s electron-withdrawing properties .
| Biological Activity | Putative Target/Mechanism | Key Structural Features |
|---|---|---|
| Antimicrobial | Bacterial DNA gyrase | Triazole N-H, methylene linkage |
| Anticancer | Tubulin polymerization | Benzoate π-system, substituent R |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalyst screening : Palladium or copper catalysts for Suzuki coupling of aryl substituents (e.g., 4-fluorophenyl) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the triazole’s C-3 position .
- Energy-efficient methods : Ultrasound-assisted synthesis reduces reaction time (2–4 h vs. 24 h) by enhancing reagent diffusion .
Q. What computational strategies predict the bioactivity of triazole-benzoate derivatives?
- Molecular docking : Simulations using AutoDock Vina to identify binding affinities for targets like CYP450 isoforms (ΔG < -8 kcal/mol) .
- QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values (R² > 0.85) .
- DFT calculations : HOMO-LUMO gaps predict redox activity, guiding derivative design for antioxidant applications .
Q. How should researchers address contradictory biological activity data in triazole-benzoate analogs?
Contradictions arise from:
- Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance anticancer activity but reduce antimicrobial potency .
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 h vs. 48 h) impact IC₅₀ values .
- Resolution strategies :
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic cell lines to isolate target-specific effects .
Q. What analytical methods resolve decomposition products during storage of this compound?
- Stability studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies hydrolyzed benzoic acid and oxidized triazole byproducts .
- LC-MS/MS : Quantifies degradation products (e.g., m/z 205 for hydrolyzed triazole) .
- Storage recommendations : Anhydrous conditions, amber vials at -20°C to prevent photolysis .
Methodological Notes
- Synthetic reproducibility : Always validate reaction scalability (>5 g batches) using Parr reactors for pressure-sensitive steps .
- Data interpretation : Use Shapiro-Wilk tests to confirm normality before statistical analysis of bioactivity data .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
